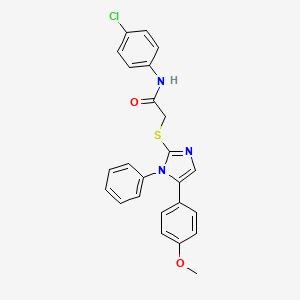
2-Methyl-8-(propan-2-yl)tetracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-8-(propan-2-yl)tetracene is an organic compound with the molecular formula C22H20. It belongs to the tetracene family, which is a class of polycyclic aromatic hydrocarbons. These compounds are known for their extended conjugated systems, which give them unique electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-(propan-2-yl)tetracene typically involves the alkylation of tetracene derivatives. One common method is the Friedel-Crafts alkylation, where tetracene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-8-(propan-2-yl)tetracene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic rings under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated tetracene derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Applications De Recherche Scientifique
2-Methyl-8-(propan-2-yl)tetracene has several scientific research applications:
Organic Electronics: Due to its extended conjugated system, it is used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: It is studied for its potential use in organic semiconductors and conductive polymers.
Biological Studies: Its derivatives are explored for their biological activity and potential therapeutic applications.
Industrial Applications: It is used in the development of advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-8-(propan-2-yl)tetracene in organic electronics involves its ability to transport charge through its conjugated system. The molecular targets include the electronic states of the compound, which interact with light and electric fields to produce desired electronic effects. In biological systems, its derivatives may interact with cellular components, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetracene: The parent compound, which lacks the methyl and isopropyl groups.
Pentacene: Another polycyclic aromatic hydrocarbon with an additional benzene ring.
Anthracene: A smaller polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness
2-Methyl-8-(propan-2-yl)tetracene is unique due to its specific substitution pattern, which affects its electronic properties and reactivity. The presence of the methyl and isopropyl groups can influence its solubility, stability, and interaction with other molecules, making it distinct from its parent compound and other similar polycyclic aromatic hydrocarbons .
Propriétés
IUPAC Name |
2-methyl-8-propan-2-yltetracene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20/c1-14(2)16-6-7-18-11-21-12-19-8-15(3)4-5-17(19)10-22(21)13-20(18)9-16/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLJOZTYDBTFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=C2C=C1)C=C4C=C(C=CC4=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B2747802.png)

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2747804.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2747807.png)


![Methyl 2-amino-2-[3-(2-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2747813.png)
![2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide](/img/structure/B2747814.png)

